3-nitrobenzyl 2-chlorobenzoate

Description

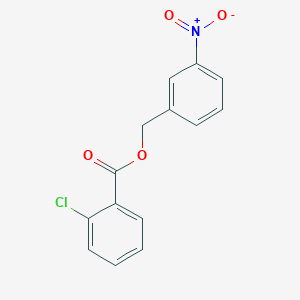

3-Nitrobenzyl 2-chlorobenzoate is an aromatic ester derivative comprising a benzyl group substituted with a nitro (-NO₂) group at the meta position (C3) and a benzoate moiety substituted with a chlorine atom at the ortho position (C2). This compound is structurally characterized by its electron-withdrawing substituents (nitro and chloro), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(3-nitrophenyl)methyl 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYMLFPWGOLATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 2-chlorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of 3-nitrobenzyl 2-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-nitrobenzyl 2-aminobenzoate or 3-nitrobenzyl 2-thiobenzoate.

Reduction: 3-Aminobenzyl 2-chlorobenzoate.

Hydrolysis: 3-Nitrobenzyl alcohol and 2-chlorobenzoic acid.

Scientific Research Applications

3-Nitrobenzyl 2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 2-chlorobenzoate involves its ability to undergo specific chemical reactions that can be harnessed for various applications. For instance, the reduction of the nitro group to an amino group can activate the compound for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents (nitro, chloro, methyl, etc.) on aromatic rings significantly impacts chemical behavior. Below is a comparative analysis of key analogs:

Key Research Findings

Substituent Position Dictates Reactivity : Ortho-nitro groups enhance electrophilicity and bioreporter activation, while meta-nitro groups diminish these effects .

Electronic Effects in Ester Hydrolysis: Electron-withdrawing groups (e.g., Cl, NO₂) increase ester stability but slow hydrolysis rates compared to electron-donating substituents .

Applications in Materials Science: Chloro-nitro benzoates are precursors for nanostructured composites (e.g., silsesquioxane derivatives) used in catalysis and polymer engineering .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chlorobenzoate esters, and how can they be adapted for 3-nitrobenzyl derivatives?

- Methodology :

- Esterification : React 2-chlorobenzoyl chloride with alcohols (e.g., benzyl alcohols) under basic catalysis. For 3-nitrobenzyl derivatives, substitute with 3-nitrobenzyl alcohol. Use SBA-Pr-NH₂ (a mesoporous silica-based catalyst) to enhance reaction efficiency and reduce side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating esters. Monitor purity via HPLC or TLC .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Q. How can the purity and structural integrity of synthesized 3-nitrobenzyl 2-chlorobenzoate be validated?

- Analytical Methods :

- Spectroscopy : Use -NMR to confirm ester linkage (δ ~4.5–5.5 ppm for benzyl CH₂) and nitro group presence (δ ~7.5–8.5 ppm for aromatic protons). FT-IR can identify ester carbonyl (~1720 cm) and nitro (~1520 cm) stretches .

- Mass Spectrometry : Employ FAB-MS with 3-nitrobenzyl alcohol as the matrix to enhance ionization efficiency for nitro-containing compounds .

Advanced Research Questions

Q. How can 3-nitrobenzyl 2-chlorobenzoate be incorporated into functional materials, such as silsesquioxane nanocomposites?

- Methodology :

- Click Chemistry : React azide-functionalized silsesquioxane (POSS-(N₃)₈) with propargyl 2-chlorobenzoate derivatives under Cu(I) catalysis. This forms triazole-linked nanostructures with potential applications in catalysis or drug delivery .

- Characterization : Analyze thermal stability via TGA and nanostructure morphology using TEM or SAXS.

Q. What are the environmental degradation pathways for 2-chlorobenzoate derivatives, and how might nitro substituents influence these processes?

- Biodegradation Insights :

- Bacterial Pathways : Pseudomonas stutzeri oxidizes 2-chlorobenzoate to 3-chloropyrocatechol, which is further metabolized to 2-chloro-cis,cis-muconic acid . Nitro groups may inhibit microbial activity due to electron-withdrawing effects, requiring adapted bacterial strains or co-metabolism strategies.

- Analytical Tracking : Use GC-MS to detect chlorinated intermediates and monitor degradation kinetics via UV-Vis spectroscopy (e.g., nitro group reduction to amines).

Q. How should researchers address contradictions in reported spectral data or synthetic yields for structurally similar compounds (e.g., 3-nitro-2-chlorobenzoic acid vs. 2-chloro-3-nitrobenzoic acid)?

- Resolution Strategies :

- Isomer Identification : Use X-ray crystallography (CCDC databases ) to unambiguously assign regioisomeric structures.

- Reproducibility Checks : Replicate synthetic protocols under controlled conditions (e.g., solvent purity, catalyst batch). Cross-validate NMR assignments with computational tools (DFT-based chemical shift predictions).

Data Contradiction & Reproducibility

Q. Why might catalytic systems yield inconsistent results in esterification reactions involving nitro-substituted benzyl alcohols?

- Critical Factors :

- Catalyst Deactivation : Nitro groups can poison acid/base catalysts. Use robust catalysts like SBA-Pr-NH₂, which resists deactivation due to its mesoporous structure .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatics but may compete in nucleophilic reactions. Optimize solvent choice via DoE (Design of Experiments).

Applications in Method Development

Q. How can 3-nitrobenzyl 2-chlorobenzoate serve as a precursor for bioactive heterocycles?

- Synthetic Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.